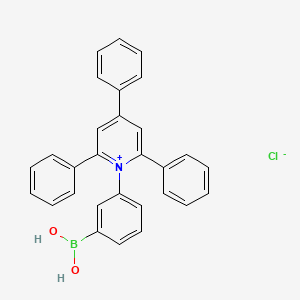
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride is a complex organic compound that features a boron atom attached to a phenyl group, which is further connected to a pyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride typically involves multi-step organic reactions. One common method includes the formation of the pyridinium ion followed by the introduction of the boronophenyl group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids or esters, while substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride has several applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride exerts its effects involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with other molecules, facilitating various chemical reactions. The pyridinium ion can participate in electron transfer processes, making the compound useful in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Boronophenyl)-2,4,6-triphenylpyridine: Similar structure but lacks the pyridinium ion.
2,4,6-Triphenylpyridine: Lacks both the boronophenyl group and the pyridinium ion.
Phenylboronic acid: Contains the boronophenyl group but lacks the pyridinium ion and triphenyl groups.
Uniqueness
1-(3-Boronophenyl)-2,4,6-triphenylpyridin-1-ium chloride is unique due to the presence of both the boronophenyl group and the pyridinium ion, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific chemical reactions and applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
90523-82-3 |
|---|---|
Formule moléculaire |
C29H23BClNO2 |
Poids moléculaire |
463.8 g/mol |
Nom IUPAC |
[3-(2,4,6-triphenylpyridin-1-ium-1-yl)phenyl]boronic acid;chloride |
InChI |
InChI=1S/C29H23BNO2.ClH/c32-30(33)26-17-10-18-27(21-26)31-28(23-13-6-2-7-14-23)19-25(22-11-4-1-5-12-22)20-29(31)24-15-8-3-9-16-24;/h1-21,32-33H;1H/q+1;/p-1 |
Clé InChI |
OLLWZSCXYHZSFU-UHFFFAOYSA-M |
SMILES canonique |
B(C1=CC(=CC=C1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


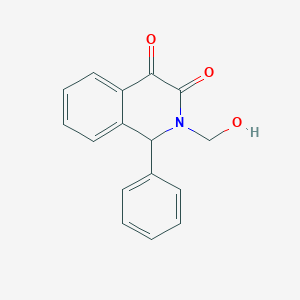
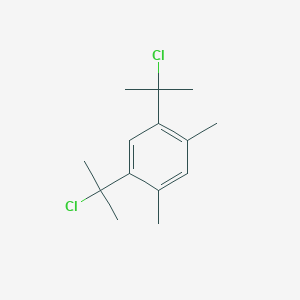
![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)
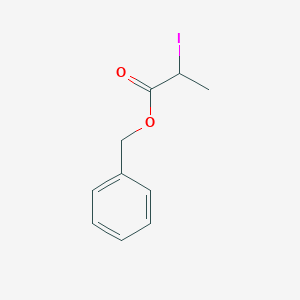
![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)
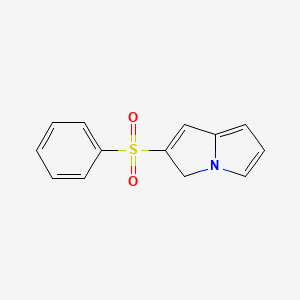

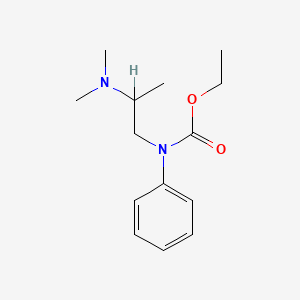
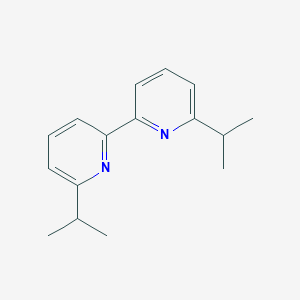
![[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14350607.png)

![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)
![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)
